

# Application Note: Assessing Cell Viability Using Acridine Orange and Propidium Iodide Dual Staining

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Compound of Interest		
Compound Name:	Acridine red	
Cat. No.:	B1665461	Get Quote

Audience: Researchers, scientists, and drug development professionals.

#### Introduction

The accurate assessment of cell viability is fundamental in a wide range of biological research, including drug discovery, toxicology, and cancer research. A variety of assays are available to distinguish between live and dead cells.[1] Fluorescent-based assays are particularly powerful due to their sensitivity and ability to provide quantitative data. This application note details a widely used and reliable method for determining cell viability using a dual-staining protocol with Acridine Orange (AO) and Propidium Iodide (PI).

Acridine Orange is a cell-permeable, nucleic acid-selective fluorescent dye that can stain both live and dead cells.[2] Propidium Iodide is a fluorescent dye that is not permeable to the membranes of live cells and is therefore excluded.[3][4] When used in combination, these dyes allow for the clear differentiation of viable, apoptotic, and necrotic cell populations. This method is advantageous over simple dye exclusion assays like Trypan Blue because it is more accurate for samples containing cellular debris and non-nucleated cells, as only nucleated cells are stained.[5][6][7]

A Note on Terminology: While this protocol specifies the use of Acridine Orange, the term "Acridine Red" is sometimes used colloquially to describe the red fluorescence of dead cells stained with Propidium Iodide in this assay. Acridine Red is also a distinct fluorescent dye with







different spectral properties.[8][9][10][11] This protocol is based on the well-established Acridine Orange/Propidium Iodide (AO/PI) dual-staining method.

Principle of the Assay

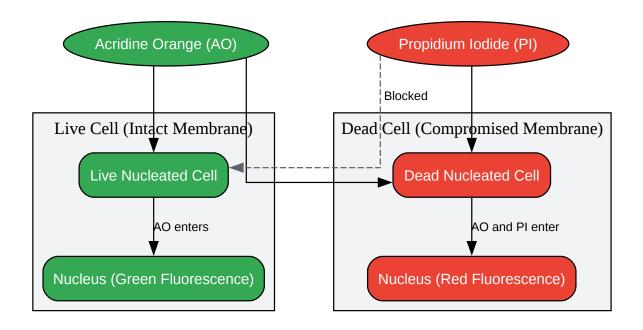
The AO/PI dual-staining method relies on the differential permeability of live and dead cells to these two fluorescent dyes.

- Acridine Orange (AO): This dye is permeable to both live and dead cells. It intercalates with double-stranded DNA and emits a green fluorescence.[2][5]
- Propidium Iodide (PI): This dye can only enter cells with compromised cell membranes, which is characteristic of dead or late-stage apoptotic cells.[3][4][5][12] Upon binding to DNA, it emits a red fluorescence.[4]

When both dyes are present, live cells will fluoresce green due to the uptake of AO and the exclusion of PI. Dead cells, with their compromised membranes, will be stained by both AO and PI. Due to Förster resonance energy transfer (FRET), the green fluorescence from AO is quenched by the red fluorescence of PI, causing dead cells to appear red or orange.[6] Early apoptotic cells may show a combination of green and orange/red fluorescence as the membrane integrity begins to be compromised.[13]

Mechanism of AO/PI Staining





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Caption: Mechanism of differential staining of live and dead cells.

#### **Data Presentation**

The following table summarizes the key properties and typical working concentrations for Acridine Orange and Propidium Iodide in cell viability assays.

Parameter	Acridine Orange (AO)	Propidium Iodide (PI)
Cell Permeability	Permeable to all cells	Only enters cells with compromised membranes
Fluorescence in Live Cells	Green	None
Fluorescence in Dead Cells	Red (quenched by PI)	Red
Excitation Maximum	~502 nm	~535 nm
Emission Maximum	~525 nm (bound to DNA)	~617 nm (bound to DNA)
Typical Stock Solution	1 mg/mL in ethanol or DMSO	1 mg/mL in water or DMSO[3]
Typical Working Concentration	1-10 μg/mL	1-25 μg/mL[5]



#### **Experimental Protocols**

This protocol is a general guideline and may require optimization for specific cell types and experimental conditions.

#### Materials and Reagents

- Acridine Orange (AO) stock solution (e.g., 1 mg/mL)
- Propidium Iodide (PI) stock solution (e.g., 1 mg/mL)
- Phosphate-Buffered Saline (PBS), sterile
- Complete cell culture medium
- Cell suspension to be analyzed
- Microcentrifuge tubes
- Pipettes and sterile tips
- Fluorescence microscope with appropriate filters (e.g., blue excitation for green emission, green excitation for red emission) or a flow cytometer
- · Hemocytometer or automated cell counter

#### Preparation of Staining Solution

A premixed AO/PI staining solution can be prepared for convenience.

- Prepare a working solution of AO at 100 μg/mL in PBS.
- Prepare a working solution of PI at 100 μg/mL in PBS.
- Combine equal volumes of the AO and PI working solutions to create a 2X staining solution.
- Alternatively, prepare a premixed solution containing 10μg/mL AO and 50μg/mL PI.[5]
- Store the staining solution protected from light at 2-8°C.[14]



#### Staining Protocol for Suspension Cells

- Harvest cells by centrifugation.
- Wash the cells twice with PBS to remove any residual media.[15]
- Resuspend the cell pellet in a small volume of PBS to a concentration of approximately 5 x 10^5 cells/mL.[15]
- In a microcentrifuge tube, mix equal volumes of the cell suspension and the 2X AO/PI staining solution (e.g., 10 μL of cell suspension + 10 μL of staining solution).[5][7] This results in a 1:1 dilution.
- · Mix gently by pipetting.
- Incubate the mixture at room temperature for 5-15 minutes, protected from light.[5][15] Note:
   No incubation time may be necessary with some protocols, but fluorescence may fade after 30 minutes.[14]

#### Staining Protocol for Adherent Cells

- Grow cells on coverslips or in chamber slides.
- · Gently wash the cells with PBS.
- Add a sufficient volume of the 1X AO/PI staining solution to cover the cells.
- Incubate at room temperature for 5-15 minutes, protected from light.
- Gently wash the cells with PBS to remove excess stain before visualization.

#### Visualization and Data Analysis

- Place a small volume (e.g., 10 μL) of the stained cell suspension onto a microscope slide and cover with a coverslip, or load into a hemocytometer.
- Visualize the cells using a fluorescence microscope.

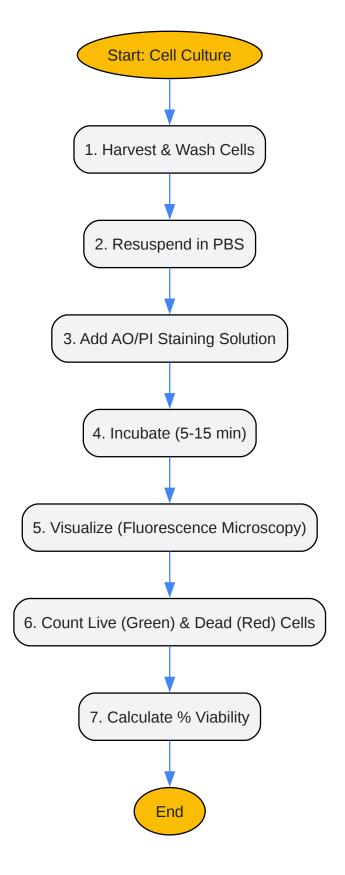


- Use a blue excitation filter to observe the green fluorescence of live cells.
- Use a green excitation filter to observe the red fluorescence of dead cells.
- An overlay of the two channels will show live cells as green and dead cells as red/orange.
   [16]
- Count the number of live (green) and dead (red) cells in several fields of view to obtain a
  representative sample.
- Calculate the percentage of viable cells using the following formula:

% Viability = (Number of live cells / Total number of cells) x 100

**Experimental Workflow** 





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Caption: General experimental workflow for AO/PI cell viability assay.



#### Conclusion

The Acridine Orange and Propidium Iodide dual-staining assay is a robust and reliable method for assessing cell viability. It provides clear discrimination between live and dead cell populations and is suitable for a variety of cell types and experimental applications. The detailed protocol and principles outlined in this application note serve as a comprehensive guide for researchers in implementing this essential technique.

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